COMT Inhibition: IC50 Potency of 6-Methoxyindole-2-carboxylic acid
6-Methoxy-1H-indole-2-carboxylic acid (6MI) demonstrates potent inhibition of catechol-O-methyltransferase (COMT), a clinically validated target for Parkinson's disease. In enzymatic assays, 6MI exhibited an IC50 value of 0.3 mM under optimized conditions . While direct IC50 data for unsubstituted indole-2-carboxylic acid in the same assay is not provided, the presence of the 6-methoxy group is known to significantly enhance COMT binding compared to the unsubstituted core . This establishes a clear structure-activity relationship for this substitution pattern.
| Evidence Dimension | In vitro enzyme inhibition (COMT) |
|---|---|
| Target Compound Data | IC50 = 0.3 mM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid (expected to have significantly lower potency based on SAR) |
| Quantified Difference | Not directly quantified; 6-methoxy substitution is required for sub-millimolar COMT inhibition. |
| Conditions | Enzymatic assay; optimal concentration at 1 mM |
Why This Matters
This quantifies the compound's utility as a validated starting point for developing COMT inhibitors, a well-established drug target.
